Cas no 36323-92-9 (2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one)

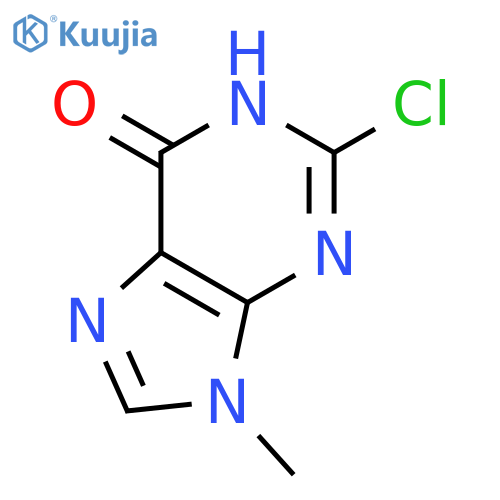

36323-92-9 structure

商品名:2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one

- 2-chloro-9-methyl-3H-purin-6-one

- SCHEMBL3427614

- BS-17131

- 2-CHLORO-9-METHYL-1H-PURIN-6-ONE

- A913768

- 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl-

- DTXSID90189858

- MFCD28145110

- C74869

- 2-chloro-9-methyl-6,9-dihydro-3H-purin-6-one

- 2-chloro-9-methylhypoxanthine

- 36323-92-9

- AKOS027441701

- 2-Chloro-9-methyl-3H-purin-6(9H)-one

- 2-Chloro-9-methyl-9H-purin-6-ol

- CS-0151152

- AC-907/34104050

-

- MDL: N/A

- インチ: InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12)

- InChIKey: GFDFINQSCGJTCD-UHFFFAOYSA-N

- ほほえんだ: O=C1N=C(Cl)NC2=C1N=CN2C

計算された属性

- せいみつぶんしりょう: 184.01535

- どういたいしつりょう: 184.0151885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- ふってん: 456.2°C at 760 mmHg

- PSA: 59.28

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587625-1g |

2-Chloro-9-methyl-3H-purin-6(9H)-one |

36323-92-9 | 95% | 1g |

¥2950.0 | 2024-04-18 | |

| Chemenu | CM239985-250mg |

2-Chloro-9-methyl-3H-purin-6(9H)-one |

36323-92-9 | 95% | 250mg |

$*** | 2023-05-30 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD587625-100mg |

2-Chloro-9-methyl-3H-purin-6(9H)-one |

36323-92-9 | 95% | 100mg |

¥590.0 | 2024-04-18 | |

| Chemenu | CM239985-5g |

2-Chloro-9-methyl-3H-purin-6(9H)-one |

36323-92-9 | 95% | 5g |

$1496 | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NU710-50mg |

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one |

36323-92-9 | 95% | 50mg |

520.0CNY | 2021-07-14 | |

| Alichem | A449040542-5g |

2-Chloro-9-methyl-3H-purin-6(9H)-one |

36323-92-9 | 95% | 5g |

$2315.52 | 2023-09-02 | |

| Alichem | A449040542-10g |

2-Chloro-9-methyl-3H-purin-6(9H)-one |

36323-92-9 | 95% | 10g |

$3316.50 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NU710-200mg |

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one |

36323-92-9 | 95% | 200mg |

1302.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1212441-1g |

2-Chloro-9-methyl-3H-purin-6(9H)-one |

36323-92-9 | 95% | 1g |

$550 | 2024-07-23 | |

| Aaron | AR007ATV-1g |

6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- |

36323-92-9 | 95% | 1g |

$469.00 | 2025-02-12 |

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

36323-92-9 (2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 503537-97-1(4-bromooct-1-ene)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:36323-92-9)2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one

清らかである:99%

はかる:1g

価格 ($):356.0